molecular formula C26H32N2O4 B12775270 2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate CAS No. 55037-63-3

2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate

Katalognummer: B12775270
CAS-Nummer: 55037-63-3
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: CXXDSYNNAXRPQA-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylpiperazine moiety linked to a tetrahydrobenzocycloheptene core. The maleate salt form enhances its solubility and stability, making it suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate typically involves multiple steps. One common method includes the condensation of 4-phenylpiperazine with a suitable aldehyde or ketone to form the intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the desired tetrahydrobenzocycloheptene structure. The final step involves the formation of the maleate salt by reacting the compound with maleic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the structure to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and antipsychotic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. This interaction can lead to changes in neurotransmitter release and receptor activation, contributing to its pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole: Studied for its anxiolytic properties.

Uniqueness

2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate stands out due to its unique tetrahydrobenzocycloheptene core, which imparts distinct chemical and biological properties. Its ability to form stable maleate salts further enhances its applicability in various research fields.

Eigenschaften

CAS-Nummer

55037-63-3

Molekularformel

C26H32N2O4

Molekulargewicht

436.5 g/mol

IUPAC-Name

(E)-but-2-enedioic acid;1-phenyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-ylmethyl)piperazine

InChI

InChI=1S/C22H28N2.C4H4O4/c1-3-7-20-12-11-19(17-21(20)8-4-1)18-23-13-15-24(16-14-23)22-9-5-2-6-10-22;5-3(6)1-2-4(7)8/h2,5-6,9-12,17H,1,3-4,7-8,13-16,18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI-Schlüssel

CXXDSYNNAXRPQA-WLHGVMLRSA-N

Isomerische SMILES

C1CCC2=C(CC1)C=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

C1CCC2=C(CC1)C=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.